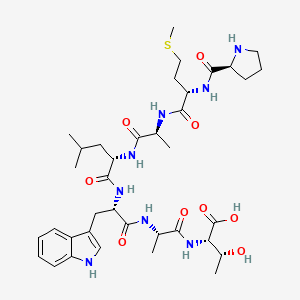![molecular formula C12H25IOSi B14183248 Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane CAS No. 921199-44-2](/img/structure/B14183248.png)
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is a chemical compound with a unique structure that combines an ethenyl group, an iodooctyl group, and a dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane typically involves the reaction of ethenyltrimethylsilane with 1-iodooctan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethenyl[(1-azidooctan-2-YL)oxy]dimethylsilane or ethenyl[(1-thiooctan-2-YL)oxy]dimethylsilane.
Oxidation: Formation of ethenyl[(1-iodooctan-2-YL)oxy]silanol.
Reduction: Formation of ethenyl[(1-octan-2-YL)oxy]dimethylsilane.
Scientific Research Applications
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The ethenyl group can participate in polymerization reactions, while the iodooctyl group can be a site for further functionalization. The dimethylsilane group provides stability and hydrophobicity, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Ethenyltrimethylsilane: Similar structure but lacks the iodooctyl group.
1-Iodooctan-2-ol: Contains the iodooctyl group but lacks the ethenyl and dimethylsilane groups.
Dimethylvinylsilane: Similar to ethenyltrimethylsilane but with a vinyl group instead of an ethenyl group.
Uniqueness
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical and industrial applications.
Properties
CAS No. |
921199-44-2 |
|---|---|
Molecular Formula |
C12H25IOSi |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
ethenyl-(1-iodooctan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-5-7-8-9-10-12(11-13)14-15(3,4)6-2/h6,12H,2,5,7-11H2,1,3-4H3 |
InChI Key |
RKAQXOSSNHJRSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CI)O[Si](C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


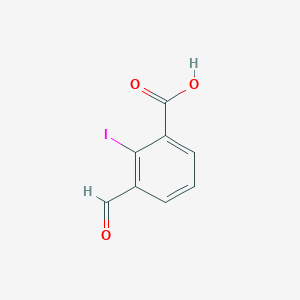
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
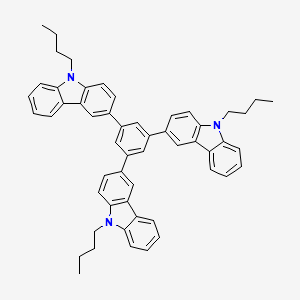
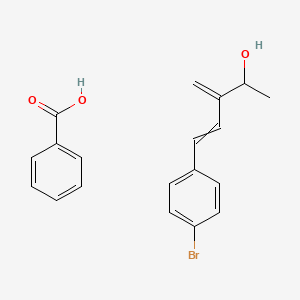
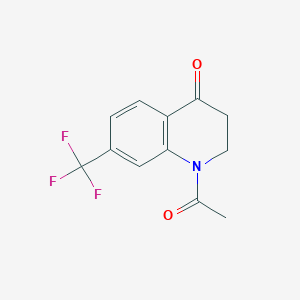
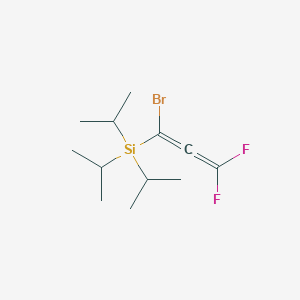
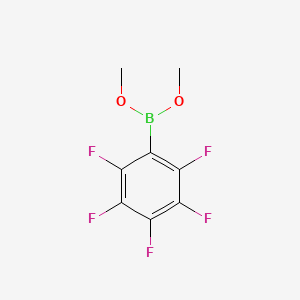
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
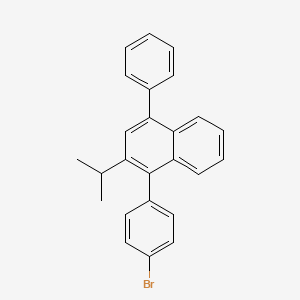
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
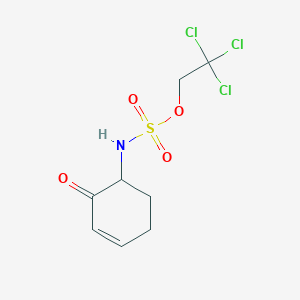
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
